3-(3-Hydroxyphenyl)-4-methylpentanoic Acid
Description
3-(3-Hydroxyphenyl)-4-methylpentanoic Acid (CAS No. 1519665-43-0) is a branched-chain carboxylic acid featuring a hydroxyl-substituted phenyl group at the third carbon and a methyl group at the fourth carbon of the pentanoic acid backbone .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(7-12(14)15)9-4-3-5-10(13)6-9/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
GQJPJYDMMNUILI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The process typically involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .
Industrial Production Methods
Industrial production of this compound may involve the use of microbial cell factories for biosynthesis. This method offers a green and sustainable approach, utilizing genetically engineered microorganisms to produce the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-4-methylpentanoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Applications
1. Opioid Receptor Antagonism
Research has indicated that derivatives of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid can act as opioid receptor antagonists. A study highlighted the synthesis of N-substituted piperazine analogues based on this compound, showing promising results in inhibiting κ-opioid receptors. These compounds were evaluated using [(35)S]GTPγS binding assays, revealing several analogues with potent antagonist properties, which could lead to new treatments for pain management and addiction .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Biochemical Applications
1. Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It is derived from the metabolism of branched-chain amino acids and has been studied for its role in metabolic disorders such as maple syrup urine disease .
2. Biomarkers for Disease
The compound has potential as a biomarker for certain metabolic conditions. Elevated levels of metabolites related to this compound have been observed in patients with specific metabolic disorders, indicating its utility in diagnostic applications .
Material Science Applications
1. Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential in polymer synthesis. These compounds can serve as monomers or additives to enhance the properties of polymers, such as thermal stability and mechanical strength .
2. Coatings and Adhesives
The compound's chemical structure allows it to be utilized in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors. Research into these applications is ongoing, focusing on optimizing formulations for industrial use .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the adhesion of monocytes to endothelial cells by modulating the expression of cell adhesion molecules like E-selectin . This effect is mediated through the inhibition of the NF-κB pathway, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) 4-Methylpentanoic Acid Derivatives with Antimicrobial Activity
- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid: Structure: Features esterified hydroxyl groups with a laurate (C12) chain and isobutyryl group. Activity: Exhibits potent antibacterial effects against Gram-positive bacteria, notably Staphylococcus aureus (MIC = 3.125 μg/mL). The laurate chain and ester groups synergistically enhance membrane disruption . Comparison: Unlike 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid, this derivative’s lipophilic ester groups significantly boost antibacterial potency, suggesting that hydrophobic modifications amplify activity against pathogens .
(b) Anticancer Derivatives
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Structure: Propanoic acid backbone with a 4-hydroxyphenylamino substituent. Activity: Demonstrates structure-dependent anticancer activity against breast cancer cell lines (MCF-7, BT-474). Derivatives with hydroxyl or imidazole groups show enhanced efficacy .
(c) ACE2 Inhibitors
- (S,S)-2-[1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino]-4-methylpentanoic Acid (MLN-4760): Structure: 4-Methylpentanoic acid core with a dichlorobenzyl-imidazole side chain. Activity: Potent ACE2 inhibitor (Ki = 0.000044 μM), critical for SARS-CoV-1 viral entry studies . Comparison: The dichlorobenzyl-imidazole moiety provides steric and electronic interactions absent in this compound, underscoring the role of aromatic and halogen substituents in enzyme inhibition .
Key Structural Modifications and Activity Trends
Mechanistic Insights
- Hydrophobic Modifications: Esterification (e.g., laurate in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid) enhances membrane permeability and antibacterial activity .
- Aromatic Substitutions: Hydroxyphenyl groups (e.g., in this compound) may facilitate antioxidant or receptor-binding interactions, though empirical data are needed .
- Enzyme Inhibition: MLN-4760’s dichlorobenzyl group occupies hydrophobic pockets in ACE2, a mechanism absent in simpler 4-methylpentanoic acid derivatives .
Biological Activity
3-(3-Hydroxyphenyl)-4-methylpentanoic acid (also known as 3-(3-Hydroxyphenyl)valeric acid) is an organic compound notable for its unique structure, which includes a hydroxyl group and a pentanoic acid backbone. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antioxidant properties, anti-inflammatory effects, and interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C12H16O3. Its structure features a hydroxyphenyl group at the third position of the carbon chain, contributing to its reactivity and biological activity. The presence of both hydroxyl and carboxylic acid functional groups allows this compound to undergo several chemical reactions, making it a versatile candidate for further research.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Properties : The compound demonstrates robust antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
- Neuraminidase Inhibition : In vitro studies have indicated that derivatives of this compound can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. This suggests potential applications in antiviral therapies .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antioxidant Activity Assessment :
- Inhibition of Neuraminidase :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 | Similar phenolic structure; used as an antioxidant. |
| 4-(4-Hydroxyphenyl)butanoic acid | 7021-11-6 | Longer carbon chain; potential anti-inflammatory properties. |
| Methyl 3-(3-hydroxyphenyl)propanoate | 61389-68-2 | Ester derivative; used in various synthetic applications. |
This table illustrates the diversity within the chemical class while emphasizing the distinct characteristics and potential applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
